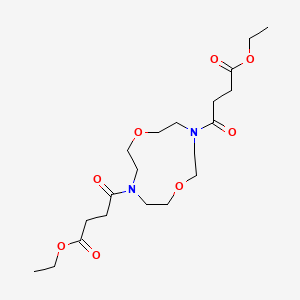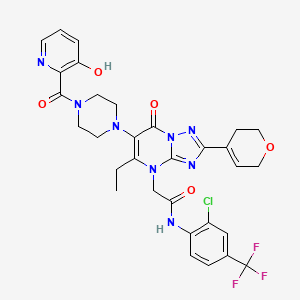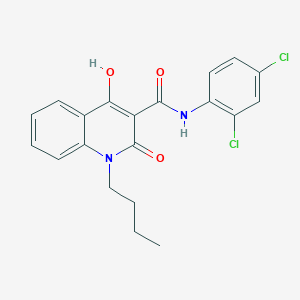![molecular formula C11H9N5O3 B11708851 N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11708851.png)
N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N'-[(E)-(2-nitrofenil)metilideno]-1H-pirazol-5-carbohidrazida es un compuesto orgánico que pertenece a la clase de las hidrazonas. Este compuesto se caracteriza por la presencia de un anillo de pirazol, un grupo nitrofenilo y una porción de carbohidrazida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la N'-[(E)-(2-nitrofenil)metilideno]-1H-pirazol-5-carbohidrazida generalmente involucra la reacción de condensación entre el 2-nitrobenzaldehído y la 1H-pirazol-5-carbohidrazida. La reacción generalmente se lleva a cabo en un solvente de etanol bajo condiciones de reflujo durante varias horas. El producto se purifica entonces por recristalización a partir de etanol .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, para maximizar el rendimiento y la pureza. La producción industrial también puede implicar reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
La N'-[(E)-(2-nitrofenil)metilideno]-1H-pirazol-5-carbohidrazida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo nitrofenilo puede oxidarse para formar derivados nitro.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: La porción de hidrazona puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como el gas hidrógeno (H₂) con paladio sobre carbono (Pd/C) o borohidruro de sodio (NaBH₄).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Principales productos formados
Oxidación: Formación de derivados nitro.
Reducción: Formación de derivados amino.
Sustitución: Formación de hidrazonas sustituidas.
Aplicaciones Científicas De Investigación
La N'-[(E)-(2-nitrofenil)metilideno]-1H-pirazol-5-carbohidrazida tiene varias aplicaciones en investigación científica:
Química: Utilizada como ligando en química de coordinación para formar complejos metálicos.
Biología: Investigada por sus posibles propiedades antimicrobianas y anticancerígenas.
Medicina: Explorada por su posible uso en el desarrollo de fármacos debido a sus propiedades bioactivas.
Industria: Utilizada en la síntesis de otras moléculas orgánicas complejas y materiales.
Mecanismo De Acción
El mecanismo de acción de la N'-[(E)-(2-nitrofenil)metilideno]-1H-pirazol-5-carbohidrazida involucra su interacción con varios objetivos moleculares. El compuesto puede unirse a iones metálicos, formando complejos estables que pueden inhibir o activar enzimas específicas. Adicionalmente, su grupo nitrofenilo puede sufrir reacciones redox, lo que lleva a la generación de especies reactivas de oxígeno (ROS) que pueden inducir daño celular en células microbianas o cancerosas .
Comparación Con Compuestos Similares
Compuestos similares
- N'-[(E)-(2-cloro-5-nitrofenil)metilideno]-2-{[5-(4-metilfenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida
- N'-[(E)-(1-piridil)metilideno]-1,3-propandiamina
- N'-[(E)-(2-hidroxifenil)metilideno]-2,6-naftaleno-dicarbohidrazida
Unicidad
La N'-[(E)-(2-nitrofenil)metilideno]-1H-pirazol-5-carbohidrazida es única debido a su combinación de un anillo de pirazol y un grupo nitrofenilo, lo que le confiere una reactividad química y una actividad biológica distintas. Esto la convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C11H9N5O3 |
|---|---|
Peso molecular |
259.22 g/mol |
Nombre IUPAC |
N-[(E)-(2-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C11H9N5O3/c17-11(9-5-6-12-14-9)15-13-7-8-3-1-2-4-10(8)16(18)19/h1-7H,(H,12,14)(H,15,17)/b13-7+ |
Clave InChI |
UKXCCQWZCROMGY-NTUHNPAUSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NN2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NN2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole](/img/structure/B11708775.png)

![N-(2,2,2-Trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11708782.png)
![N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide](/img/structure/B11708783.png)
![3-benzyl-7-({(2Z)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl}oxy)-4-methyl-2H-chromen-2-one](/img/structure/B11708789.png)

![3,5-dibromo-N-[2,5-dichloro-3-(4-methylbenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B11708795.png)

![N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B11708818.png)
![N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11708823.png)

![N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11708844.png)
![3-Carbamoyl-1-[2-(carbamoylamino)-2-oxoethyl]pyridinium](/img/structure/B11708852.png)
![6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11708864.png)
